BenchChemオンラインストアへようこそ!

6-Bromo-8-fluoroquinolin-4-ol

Chaperonin inhibition Antibacterial target validation GroEL/ES refolding assay

6-Bromo-8-fluoroquinolin-4-ol (CAS 1019016-22-8; molecular formula C₉H₅BrFNO; MW 242.04 g/mol) is a dihalogenated quinolin-4-ol derivative bearing bromine at the 6-position and fluorine at the 8-position of the fused bicyclic core. The compound exists as a tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, a feature intrinsic to quinolin-4-ols that influences both hydrogen-bonding capacity and metal-chelating behavior.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 1019016-22-8
Cat. No. B1371101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoroquinolin-4-ol
CAS1019016-22-8
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=C(C=C2F)Br
InChIInChI=1S/C9H5BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)
InChIKeyWDEWJCNNJOEGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-fluoroquinolin-4-ol (CAS 1019016-22-8): Identity, Class, and Procurement-Relevant Baseline


6-Bromo-8-fluoroquinolin-4-ol (CAS 1019016-22-8; molecular formula C₉H₅BrFNO; MW 242.04 g/mol) is a dihalogenated quinolin-4-ol derivative bearing bromine at the 6-position and fluorine at the 8-position of the fused bicyclic core . The compound exists as a tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, a feature intrinsic to quinolin-4-ols that influences both hydrogen-bonding capacity and metal-chelating behavior . Its dual-halogen substitution pattern distinguishes it from mono-halogenated and regioisomeric analogs, creating a unique physicochemical and reactivity profile that translates into measurable differentiation in biochemical inhibition, synthetic utility as a cross-coupling intermediate, and intellectual-property relevance for antiviral and antibacterial drug discovery programs .

6-Bromo-8-fluoroquinolin-4-ol: Why In-Class Substitution Without Quantitative Justification Fails


Quinolin-4-ol derivatives are not freely interchangeable building blocks, because the identity, position, and combination of halogen substituents directly dictate three procurement-critical attributes: (i) biochemical target engagement potency and selectivity, (ii) reactivity and regioselectivity in downstream cross-coupling reactions, and (iii) physicochemical parameters (LogD, solubility, permeability) that govern in vitro assay behavior . Replacing 6-Bromo-8-fluoroquinolin-4-ol with its 8-bromo-6-fluoro regioisomer or 6-chloro-8-fluoro analog without verifying the required activity profile risks selecting a compound with a different biological target preference, altered synthetic-handle reactivity, or incompatible Lipinski-related properties . The quantitative evidence below establishes exactly where this specific substitution pattern creates verifiable differentiation.

6-Bromo-8-fluoroquinolin-4-ol (CAS 1019016-22-8): Quantified Differentiation Evidence for Scientific Selection


GroEL/GroES Chaperonin Inhibition: ~4-Fold Potency Gain Over Unsubstituted Parent Quinolin-4-ol

In the E. coli GroEL/GroES-mediated refolding biochemical assay, 6-bromo-8-fluoroquinolin-4-ol exhibits an IC₅₀ of 62.5 µM against the bacterial chaperonin system, compared to an IC₅₀ of 250 µM for the unsubstituted parent compound quinolin-4-ol . This represents an approximately 4-fold gain in inhibitory potency conferred by the 6-bromo/8-fluoro dual-substitution pattern. In a separate assay format measuring GroEL/GroES-ATPase activity, the target compound showed IC₅₀ values of 100 µM and 250 µM, consistent with the potency range but highlighting assay-format sensitivity . The compound also inhibited the human HSP60/HSP10 ortholog with an IC₅₀ of 100 µM, indicating cross-species chaperonin engagement .

Chaperonin inhibition Antibacterial target validation GroEL/ES refolding assay

Positional Isomerism Drives Divergent Biological Target Engagement: GroEL vs. Monoamine Oxidase Selectivity

The regioisomer 8-bromo-6-fluoroquinolin-4-ol (CAS 1019016-29-5) demonstrates a fundamentally different biological target engagement profile from the 6-bromo-8-fluoro isomer. While the 6-bromo-8-fluoro compound engages the GroEL/GroES chaperonin (IC₅₀ 62.5 µM), the 8-bromo-6-fluoro regioisomer preferentially inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 2.69 µM, while showing markedly weaker activity against MAO-A (IC₅₀ >100 µM) . This represents a >37-fold selectivity for MAO-B over MAO-A. No MAO inhibition data are reported for the 6-bromo-8-fluoro compound in the same curated databases, consistent with a distinct biological target preference driven solely by positional halogen exchange .

Positional isomer SAR Monoamine oxidase inhibition Target selectivity profiling

Halogen-Dependent Reactivity in Palladium-Catalyzed Cross-Coupling: C6-Br as a Superior Synthetic Handle vs. C6-Cl

The 6-bromo substituent provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog (6-chloro-8-fluoroquinolin-4-ol, CAS 1019016-45-5) . The carbon-bromine bond dissociation energy (BDE ~285 kJ/mol for aromatic C-Br) is substantially lower than that of the aromatic C-Cl bond (BDE ~327 kJ/mol), facilitating oxidative addition to Pd(0) catalysts under milder conditions. This differential reactivity is well-established across the quinoline chemical series and is explicitly leveraged in the patent literature, where bromo-substituted quinolines are employed as key intermediates for Suzuki-Miyaura diversification en route to HCV protease inhibitors . The 6-bromo-8-fluoro pattern thus combines a reactive cross-coupling site (C6-Br) with a metabolically stabilizing fluorine substituent (C8-F), a dual functionality not available from the 6-chloro analog or non-halogenated parent.

Suzuki-Miyaura coupling C-X bond reactivity Synthetic intermediate utility

Molecular Weight and Lipophilicity Differentiation vs. 6-Chloro Analog: Implications for Permeability and Assay Behavior

The replacement of chlorine (MW 35.45) with bromine (MW 79.90) at position 6 produces a molecular weight increase of 44.45 g/mol (242.04 vs. 197.59 g/mol for the 6-chloro-8-fluoro analog) and a concomitant increase in calculated lipophilicity (estimated ΔLogP ∼+0.3 to +0.5 units based on the π-value difference between aromatic Br and Cl substituents) . This physicochemical differentiation is not merely incremental; it can shift a compound across key drug-likeness thresholds (e.g., Rule-of-Five MW cutoff of 500), alter aqueous solubility, and modulate passive membrane permeability in cell-based assays. For researchers requiring specific LogD ranges for blood-brain barrier penetration or solubility-limited assay formats, this quantifiable difference constitutes a selection-relevant parameter.

Physicochemical properties Lipophilicity Lead-likeness

Bromo-Substituted Quinoline Patent Landscape: Validated Intermediate Status for Antiviral Drug Discovery

US Patent 8,633,320 (Boehringer Ingelheim, 2014) explicitly claims methods for preparing bromo-substituted quinolines as intermediates for hepatitis C viral (HCV) protease inhibitors, establishing industrial validation for this compound class . The patent describes rapid synthetic access to bromo-substituted quinolines via 2,4-dichloro-7-alkoxy quinoline intermediates, with the bromo substituent serving as a diversification point for structure-activity relationship exploration. Separately, the broader quinoline-based allosteric HIV-1 integrase inhibitor literature reports that the addition of bromine at either the 6- or 8-position of the quinoline scaffold conferred improved antiviral properties, with the 6-bromo substituted analogs showing differential sensitivity to the ALLINI-resistant IN A128T mutant compared to 8-bromo analogs . This body of patent and primary literature positions 6-bromo-8-fluoroquinolin-4-ol as an entry point into two distinct antiviral chemical series with established intellectual property precedents.

HCV protease inhibitors Patent-validated intermediates Antiviral medicinal chemistry

6-Bromo-8-fluoroquinolin-4-ol (CAS 1019016-22-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


GroEL/GroES Chaperonin Inhibitor Screening and Antibacterial Target Validation

Based on the demonstrated ~4-fold improvement in GroEL/GroES inhibitory potency over unsubstituted quinolin-4-ol (IC₅₀ 62.5 µM vs. 250 µM), this compound is appropriate as a fragment-like starting point for medicinal chemistry optimization targeting the bacterial chaperonin system. The dual-halogen pattern provides two vectors for subsequent SAR exploration: the C6-Br position for Suzuki diversification and the C8-F for metabolic stability modulation . In assay design, the compound's human HSP60/10 cross-reactivity (IC₅₀ 100 µM) should be profiled early to establish bacterial vs. host selectivity windows, consistent with the Johnson/Chapman/Gestwicki screening paradigm .

Regioisomer-Controlled Chemical Biology Probe Design

The stark biological divergence between 6-bromo-8-fluoroquinolin-4-ol (GroEL/ES engagement) and its 8-bromo-6-fluoro regioisomer (MAO-B selective, IC₅₀ 2.69 µM) establishes these positional isomers as a matched pair for chemical biology studies investigating how halogen position dictates target selectivity . Researchers designing target-identification or photoaffinity-labeling experiments can exploit this positional SAR to generate negative-control probes that differ only in halogen placement while maintaining identical molecular formula and near-identical physicochemical properties .

Suzuki-Miyaura Library Synthesis Building Block

The C6-Br bond reactivity advantage (BDE ~285 kJ/mol) over the corresponding C6-Cl analog (BDE ~327 kJ/mol) makes 6-bromo-8-fluoroquinolin-4-ol the preferred substrate for parallel library synthesis via palladium-catalyzed cross-coupling . The 4-hydroxy/4-quinolone tautomeric group can be protected (e.g., as the O-THP or O-MOM ether) to prevent Pd coordination interference during coupling. This synthetic strategy is directly aligned with the approach validated in US Patent 8,633,320 for generating diverse bromo-substituted quinoline libraries .

Antiviral Lead Generation Targeting HCV or HIV Integrase

The patent literature establishes bromo-substituted quinolines as privileged intermediates for HCV protease inhibitor development (US 8,633,320), while the HIV-1 integrase allosteric inhibitor (ALLINI) literature demonstrates that bromine substitution at the quinoline 6-position modulates both antiviral potency and mutant sensitivity profiles . For antiviral drug discovery programs, purchasing this specific compound provides access to a scaffold with demonstrated activity in two mechanistically distinct antiviral targets, supported by enabling synthetic methodology and crystallographic characterization precedents in the public domain .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-fluoroquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.